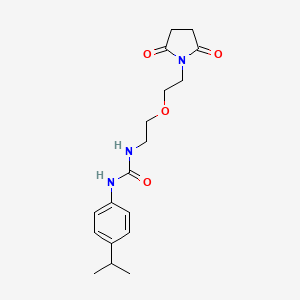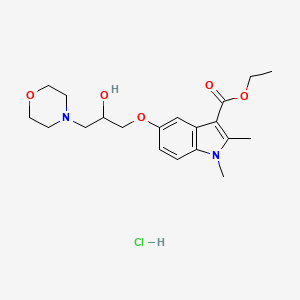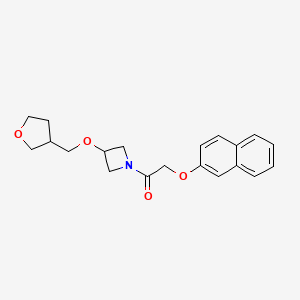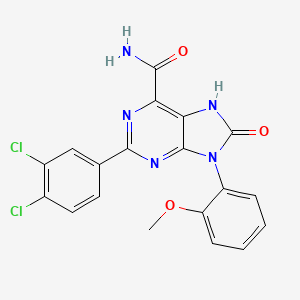![molecular formula C18H27N3O2 B2655842 3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380178-61-8](/img/structure/B2655842.png)
3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM and is a member of the benzamide family of compounds. DMCM has a unique structure that makes it an interesting molecule for researchers to study.
Mecanismo De Acción
DMCM acts as a positive allosteric modulator of the GABA-A receptor. This means that DMCM enhances the activity of the GABA-A receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. DMCM increases the affinity of the GABA-A receptor for GABA, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects
DMCM has been shown to have a range of biochemical and physiological effects. In the central nervous system, DMCM has been shown to produce sedative, anxiolytic, and anticonvulsant effects. DMCM has also been shown to have muscle relaxant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMCM in lab experiments is its potency and selectivity for the GABA-A receptor. DMCM is a highly specific modulator of the GABA-A receptor, which makes it an ideal tool for studying the effects of GABA-A receptor inhibition. However, one of the limitations of using DMCM in lab experiments is its potential for off-target effects. DMCM has been shown to interact with other neurotransmitter receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving DMCM. One direction is to further investigate the effects of DMCM on the GABA-A receptor in different brain regions and under different physiological conditions. Another direction is to explore the potential therapeutic applications of DMCM, particularly in the treatment of anxiety and epilepsy. Additionally, there is a need for further research to understand the potential off-target effects of DMCM and to develop more selective modulators of the GABA-A receptor.
Métodos De Síntesis
The synthesis of DMCM involves the reaction of 3-(dimethylamino)benzoyl chloride with 1-morpholin-4-ylcyclobutylmethanol in the presence of a base such as triethylamine. This reaction results in the formation of DMCM with a yield of around 70%.
Aplicaciones Científicas De Investigación
DMCM has been used in various scientific research applications. One of the most significant applications of DMCM is in the field of neuroscience. DMCM has been shown to be a potent inhibitor of the GABA-A receptor, which is a neurotransmitter receptor that plays a critical role in the central nervous system. DMCM has been used to study the effects of GABA-A receptor inhibition on various physiological and behavioral processes.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)16-6-3-5-15(13-16)17(22)19-14-18(7-4-8-18)21-9-11-23-12-10-21/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMNPDDZRWGNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B2655760.png)

![N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655764.png)

![8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B2655767.png)
![N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide](/img/structure/B2655768.png)


![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)



